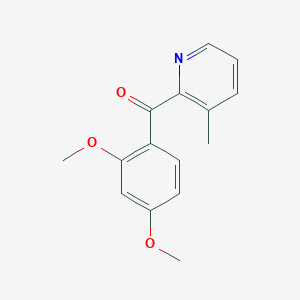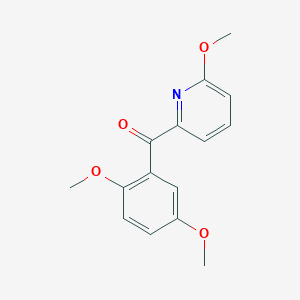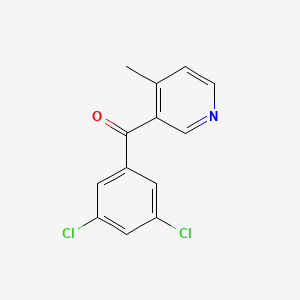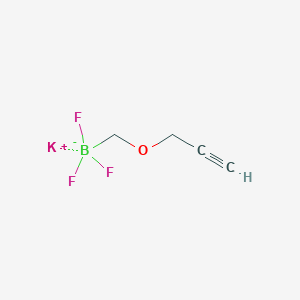![molecular formula C17H18ClNO3 B1453055 4-Chloro-2-methoxy-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide CAS No. 885279-88-9](/img/structure/B1453055.png)
4-Chloro-2-methoxy-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide
Vue d'ensemble
Description
4-Chloro-2-methoxy-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide, also known as CMPE, is a compound that has been studied extensively in the scientific community due to its unique structure and potential applications. It is a white crystalline solid that has been found to possess a wide range of biological and physiological effects. CMPE is a member of the benzamide family of compounds and has been found to possess a wide range of properties that make it attractive for use in various scientific research applications.
Applications De Recherche Scientifique
Pharmacological Properties and Clinical Use
Metoclopramide, a compound with a similar benzamide structure, demonstrates a variety of pharmacological effects, particularly in the gastrointestinal tract. Its primary action includes enhancing gastrointestinal motility, which has made it useful in treating conditions such as gastroparesis and as an antiemetic. The drug works by blocking dopamine receptors and sensitizing tissues to acetylcholine, leading to improved tone and peristalsis of the stomach and intestines. It also has effects on the central nervous system, including antiemetic properties, by acting on the chemoreceptor trigger zone (Pinder, Brogden, Sawyer, Speight, & Avery, 2012)(Pinder et al., 2012).
Propriétés
IUPAC Name |
4-chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-21-14-6-3-12(4-7-14)9-10-19-17(20)15-8-5-13(18)11-16(15)22-2/h3-8,11H,9-10H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDHBQGJXWZFHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=C(C=C(C=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696117 | |
| Record name | 4-Chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methoxy-N-[2-(4-methoxy-phenyl)-ethyl]-benzamide | |
CAS RN |
885279-88-9 | |
| Record name | 4-Chloro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1452988.png)



